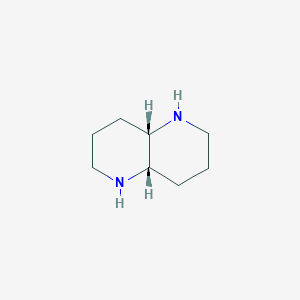

![molecular formula C8H6N2O2S B1312859 3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-one CAS No. 903891-96-3](/img/structure/B1312859.png)

3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

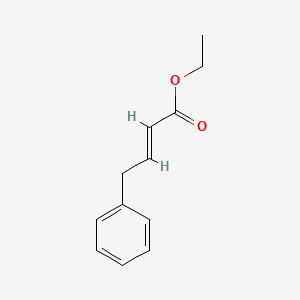

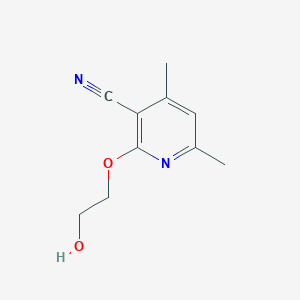

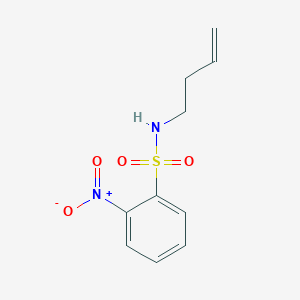

The compound “3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-one” is a type of benzothiazine derivative . Benzothiazine derivatives are an important class of nitrogen- and sulfur-containing heterocyclic compounds and represent a significant number of bioactive substances .

Synthesis Analysis

The synthesis of benzothiazine derivatives has been well developed and involves various methods . For instance, complex 1,4-thiazine analogues have been synthesized by treating 4,5-dichloro-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one with N-benzyl-2-mercaptoacetamide using Cs2CO3 as a catalyst in DMF .Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is complex and varies depending on the specific compound . The structure typically includes a benzothiazine moiety, which is a type of heterocyclic compound containing both nitrogen and sulfur atoms .Chemical Reactions Analysis

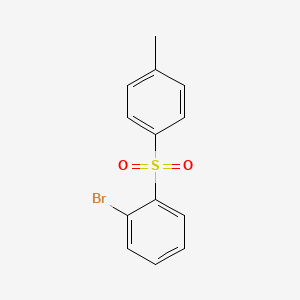

Benzothiazine derivatives undergo various chemical reactions, many of which have been studied in the context of their synthesis . For example, the reaction of benzimidazole-2-thione with 1,3-dichloropropane or bis(chloromethyl)dimethylsilane in a two-phase system has been used to construct a [1, 3]thiazino-[3,2-a]benzimidazole scaffold .Physical And Chemical Properties Analysis

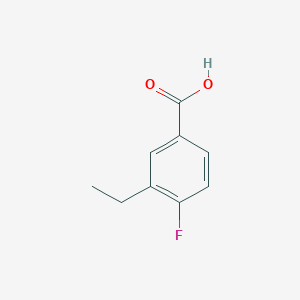

The physical and chemical properties of benzothiazine derivatives depend on the specific compound . These properties can include density, color, hardness, melting and boiling points, and electrical conductivity .Aplicaciones Científicas De Investigación

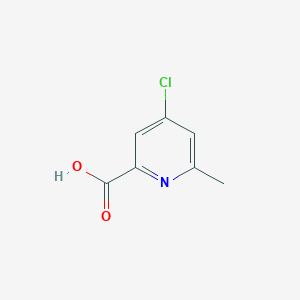

Synthesis and Chemical Properties

- A study outlined the synthesis of novel biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, starting from ultrasonic mediated N-alkylation of sodium saccharin, indicating the compound's relevance in creating biologically active derivatives (Zia-ur-Rehman et al., 2009).

- Another research effort focused on the synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazines via a DABCO-catalyzed one-pot, three-component reaction, demonstrating the compound's versatility in chemical synthesis (Wu et al., 2013).

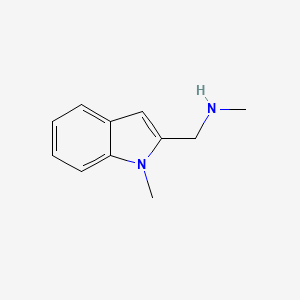

Biological Activities and Applications

- A study on the anticonvulsant activity of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and related derivatives showcased the potential therapeutic applications of these compounds in treating seizures, with specific compounds identified as potentially useful and safe therapeutic agents (Zhang et al., 2010).

- The antinociceptive properties of new coumarin derivatives bearing substituted 3,4-dihydro-2H-benzothiazines were explored, indicating the potential of these compounds as analgesic agents. This study points towards the synthesis of compounds that could serve as safer alternatives to traditional NSAIDs (Alipour et al., 2014).

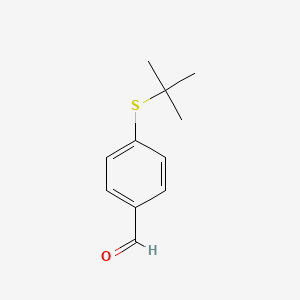

Antioxidant and Antiretroviral Activities

- Research into the synthesis, crystal structure, antioxidant activity, and DFT study of 2-aryl-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-One provided insights into the compound's molecular characteristics and promising range of biological activities, including antioxidant properties (Rodríguez et al., 2020).

- A structure-activity relationship study of pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives for potent anti-HIV agents revealed derivatives with significantly improved anti-HIV activity, underlining the compound's potential in antiretroviral therapy (Mizuhara et al., 2012).

Novel Synthetic Routes and Derivatives

- Innovative synthetic routes have been developed for benzene fused six-, seven-, and eight-membered rings containing nitrogen and sulfur, including dihydro-2H-benzo[1,4]thiazines, showcasing the compound's utility in creating complex heterocyclic structures (Mukherjee & Biehl, 2004).

- Microwave-assisted synthesis techniques have been applied to the production of benzo[b][1,4]thiazin-3(4H)-ones, highlighting efficient methods for generating these compounds and their derivatives (Zuo et al., 2008).

Safety And Hazards

Direcciones Futuras

The future directions for research on benzothiazine derivatives are broad and promising . These compounds have found practical application and are being actively studied as electroluminescent materials for OLED devices . Furthermore, the development of novel and efficient methods to construct the 1,4-benzothiazine moiety via C–S bond formation under metal-free conditions is highly desirable .

Propiedades

IUPAC Name |

3-(hydroxyamino)-1,4-benzothiazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-8-7(10-12)9-5-3-1-2-4-6(5)13-8/h1-4,12H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDUYBWNEVQFRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=O)S2)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469584 |

Source

|

| Record name | 3-(Hydroxyamino)-2H-1,4-benzothiazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-one | |

CAS RN |

903891-96-3 |

Source

|

| Record name | 3-(Hydroxyamino)-2H-1,4-benzothiazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.